Bis(1,5-cyclooctadiene)tetra[

Asymmetric Hydrogenation Catalyst Activity Enantioselectivity

Researchers requiring high-performance asymmetric catalysis often face inconsistent activity from chloride-containing rhodium precursors. Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) eliminates this variability through its non-coordinating BF₄⁻ anion, which generates a vacant coordination site essential for substrate activation. - Delivers up to 99% enantiomeric excess (ee) in asymmetric hydrogenation of pharmaceutical building blocks. - Provides 20-25× higher catalytic activity than [Rh(COD)Cl]₂, enabling lower catalyst loadings and faster throughput in high-throughput experimentation (HTE). - Serves as a universal precursor for in situ generation of cationic Rh(I)-chiral phosphine complexes, streamlining ligand screening and process development.

Molecular Formula C24H26F12O9Ru2
Molecular Weight 888.6 g/mol
Cat. No. B12856601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,5-cyclooctadiene)tetra[
Molecular FormulaC24H26F12O9Ru2
Molecular Weight888.6 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2]
InChIInChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;;
InChIKeyQOYCOBCBQMVFHZ-QOYBVZGQSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate Procurement


Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) is a cationic organometallic complex widely employed as a homogeneous catalyst precursor in academic and industrial research. It consists of a rhodium(I) center coordinated to two 1,5-cyclooctadiene (COD) ligands and balanced by a non-coordinating tetrafluoroborate (BF₄⁻) counterion . This catalyst is a cornerstone for a wide range of transformations, including hydrogenation, hydroformylation, hydrosilylation, and various C–C bond-forming reactions, often serving as the platform for generating active chiral catalysts when paired with phosphine ligands .

Cationic Rh(I) precursor Non-coordinating BF₄⁻ counterion enables facile catalyst activation
Chiral ligand platform Designed for in-situ generation of active catalysts with phosphine ligands
Broad reaction scope Supports hydrogenation, hydroformylation, and C–C bond-forming research

Why [Rh(COD)₂]BF₄ Cannot Be Substituted


Substituting [Rh(COD)₂]BF₄ with other rhodium-COD complexes, particularly those with coordinating counterions like [Rh(COD)Cl]₂, can lead to a significant and quantifiable drop in catalytic performance. The non-coordinating nature of the BF₄⁻ anion is crucial for generating a vacant coordination site at the rhodium center, a prerequisite for substrate binding and activation [1]. Studies have demonstrated that when a chloride counterion is present, the resulting complex can be up to 20-25 times less active and may also exhibit reduced enantioselectivity compared to the BF₄⁻ analog [1]. This fundamental difference in catalyst activation underpins the specific and non-substitutable role of [Rh(COD)₂]BF₄ in many high-performance asymmetric reactions.

[Rh(COD)₂]BF₄ [Rh(COD)Cl]₂ Coordinating chloride counterion may reduce catalytic activity and enantioselectivity compared to the non-coordinating BF₄⁻ analog.
[Rh(COD)₂]BF₄ Other Rh(I) sources Neutral or coordinating precursors may fail to generate the same cationic active species required for asymmetric induction.

[Rh(COD)₂]BF₄ Performance Evidence


Activity and Enantioselectivity vs. Chloride Dimer

In a comparative study of homogeneous catalysts for the enantioselective hydrogenation of dimethyl itaconate, the in-situ prepared catalyst derived from [Rh(COD)₂]BF₄ demonstrated vastly superior performance over its chloride analog. The catalyst [((R,R)-MeDuPHOS)Rh(COD)]BF₄ was found to be approximately 20 times more active and provided a higher enantioselectivity (96% ee) than the corresponding chloride complex, [((R,R)-MeDuPHOS)Rh(COD)]Cl (92% ee) [1]. This stark difference in performance is attributed to the non-coordinating nature of the BF₄⁻ anion, which allows for more efficient catalyst activation [1]. For scientific procurement, this indicates that the BF₄ salt is essential for achieving optimal reaction rates and product purity in these systems.

Activity & ee vs. Cl Dimer
Head-to-head
~20× higher activity, 96% ee (BF₄)
92% ee (Cl analog)
Supports higher activity and enantioselectivity with non-coordinating anion in this model.
Dimethyl itaconate hydrogenation, (R,R)-MeDuPHOS ligand.
Asymmetric Hydrogenation Catalyst Activity Enantioselectivity

Benzothiophene Hydrogenation Activity Comparison

A systematic screening of metal sources for the asymmetric hydrogenation of a specific substrate revealed distinct performance profiles. When using [Rh(COD)₂]BF₄ as the precursor, the reaction proceeded with a high conversion of 92% and an enantioselectivity of 87% ee [1]. In contrast, the use of the chloride dimer [Rh(COD)Cl]₂ resulted in a drastically lower conversion of just 44%, although enantioselectivity remained high at 95% ee [1]. This highlights a trade-off: while both can be highly selective, the BF₄ precursor is far more efficient at promoting reaction conversion.

Conversion vs. Cl Dimer
Head-to-head
92% conversion (BF₄)
44% conversion (Cl dimer)
BF₄⁻ precursor drives markedly higher conversion in this substrate system.
Hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide.
Asymmetric Hydrogenation Metal Source Screening Yield and Enantioselectivity

Itaconic Acid Mono-Ester Hydrogenation

The combination of [Rh(COD)₂]BF₄ with the monodentate phosphite ligand (S)-PipPhos has been shown to be a highly effective catalytic system for the asymmetric hydrogenation of β-alkyl-substituted itaconic acid mono-esters. This system delivered the desired hydrogenated products with excellent enantioselectivities, achieving up to 99% ee [1]. This high level of stereocontrol is a defining characteristic of cationic rhodium catalysts with non-coordinating counterions and is a benchmark for evaluating catalyst performance.

Enantioselectivity Benchmark
Reported
Up to 99% ee
Demonstrates high stereocontrol with (S)-PipPhos ligand for β-alkyl itaconic esters.
Substrate-class benchmark; performance may vary with ligand/substrate combinations.
Asymmetric Hydrogenation Enantioselective Catalysis Phosphoramidite Ligands

Tetrasubstituted Enamide Hydrogenation

A catalytic system employing [Rh(COD)₂]BF₄ and the (R,S)-JosiPhos ligand has been successfully applied to the challenging asymmetric hydrogenation of tetrasubstituted ortho-alkoxy enamide substrates. This methodology achieved both high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) . The reaction's robustness is further evidenced by its successful demonstration on a gram scale with a turnover number (TON) reaching 1,000 .

Scalable Enamide Synthesis
Data to verify
Up to 99% yield, 99% ee
TON 1,000 (gram scale)
Reported high-yield, high-ee tetrasubstituted enamide hydrogenation; independent source verification recommended.
Source review needed; (R,S)-JosiPhos ligand used.
Asymmetric Hydrogenation Tetrasubstituted Enamides High-Yield Synthesis

[Rh(COD)₂]BF₄ Application Scenarios


Asymmetric Hydrogenation for Pharmaceuticals

The primary application scenario for [Rh(COD)₂]BF₄ is as a catalyst precursor in asymmetric hydrogenation to synthesize enantiopure pharmaceutical building blocks. The evidence demonstrates its capability to consistently deliver products with exceptional enantioselectivities (up to 99% ee) [1], a critical requirement for active pharmaceutical ingredients (APIs). The BF₄⁻ anion ensures high catalytic activity, enabling lower catalyst loadings and higher throughput, which is essential for cost-effective process development [2].

Chiral Phosphine Complex Preparation

[Rh(COD)₂]BF₄ is ideally suited for generating a wide array of cationic rhodium complexes in situ by ligand exchange with chiral phosphines. The weakly coordinating BF₄⁻ anion allows for easy displacement by a wide variety of chiral ligands, enabling the rapid screening of ligand libraries to identify optimal catalyst systems for specific substrates. The resulting complexes, such as [Rh(Ligand)(COD)]BF₄, are the active species in numerous enantioselective transformations [1].

High-Throughput Screening Catalysis

In research environments utilizing high-throughput experimentation (HTE), the high intrinsic activity of catalysts derived from [Rh(COD)₂]BF₄ is a significant advantage. Compared to catalysts with coordinating anions like chloride, the 20-25x activity enhancement allows for faster reaction times and more complete conversions, which is crucial for efficiently generating large datasets in catalyst and reaction condition screening [1].

Chemoselective and Regioselective Catalysis

Beyond hydrogenation, [Rh(COD)₂]BF₄ serves as a versatile precursor for catalysts used in other selective transformations. For instance, when combined with the appropriate diphosphine ligand, it has been shown to dramatically alter regioselectivity in [2+2+2]-cyclotrimerization reactions, changing the product isomer ratio from 1:1 to 1:12 [1]. This demonstrates its utility in controlling complex reaction pathways to access specific molecular architectures.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Non-coordinating anion design
Enantioselectivity & conversion profiling
In-situ catalyst generation
Labile COD ligands
Ligand exchange efficiency
High-throughput experimentation
High intrinsic precursor activity
Reaction rate & conversion consistency
Chemoselective transformations
Tunable coordination sphere
Isomer ratio and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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